molecular formula C14H7ClF6O2S B1596783 4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride CAS No. 885950-95-8

4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride

Cat. No.: B1596783
CAS No.: 885950-95-8
M. Wt: 388.71 g/mol
InChI Key: ASKQXUWYESLZKG-UHFFFAOYSA-N
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Description

4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride is a chemical compound with the molecular formula C14H7ClF6O2S. It is known for its unique structure, which includes two trifluoromethyl groups attached to a phenyl ring, making it a valuable reagent in organic synthesis .

Biochemical Analysis

Biochemical Properties

4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, often acting as a sulfonylating agent. This compound can modify the activity of enzymes by sulfonylating specific amino acid residues, thereby altering their function. For instance, it can react with nucleophilic sites on enzymes, leading to enzyme inhibition or activation .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to interfere with the normal functioning of cells by modifying key signaling molecules, leading to changes in cellular responses. Additionally, it can alter gene expression patterns by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, forming covalent bonds that result in enzyme inhibition or activation. This compound can also induce changes in gene expression by modifying transcription factors or other regulatory proteins. The presence of trifluoromethyl groups enhances its reactivity, making it a potent sulfonylating agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound can lead to persistent changes in cellular function, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. This compound can be metabolized by specific enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions. The presence of trifluoromethyl groups can affect its metabolic stability and reactivity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can interact with transporters and binding proteins, affecting its localization and accumulation. Its distribution within different cellular compartments can influence its activity and function. Understanding the transport mechanisms of this compound is essential for elucidating its biochemical effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can determine its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride typically involves the reaction of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride with a suitable chlorinating agent. The reaction is usually carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes, where the reaction conditions are optimized for maximum efficiency and minimal by-products. The use of advanced purification techniques ensures the compound meets the required standards for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide .

Scientific Research Applications

4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride has several applications in scientific research:

Comparison with Similar Compounds

  • 4-(trifluoromethyl)benzenesulfonyl chloride
  • 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride
  • 3,5-bis(trifluoromethyl)benzenesulfonyl chloride

Comparison: 4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride is unique due to the presence of two trifluoromethyl groups, which enhance its reactivity and stability compared to similar compounds. This makes it particularly valuable in synthetic applications where high reactivity is required .

Properties

IUPAC Name

4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF6O2S/c15-24(22,23)12-3-1-8(2-4-12)9-5-10(13(16,17)18)7-11(6-9)14(19,20)21/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKQXUWYESLZKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382271
Record name 4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885950-95-8
Record name 4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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